5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Description
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 925940-95-0) is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 3-chlorophenyl group and at the 3-position with a carboxylic acid moiety. Its molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol . This compound is typically stored under dry conditions at 2–8°C and exhibits hazards including skin/eye irritation and acute toxicity (H302, H315, H319, H335) .
Synthetic routes often involve cycloaddition-condensation reactions between activated nitro compounds and alkynes, catalyzed by bases like NaOH or DABCO . Palladium-catalyzed hydrogenation has also been employed to selectively reduce functional groups, though the isoxazole ring itself may remain intact under mild conditions .
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRAMMMTSCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588520 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925940-95-0 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization from Chalcone Precursors
A detailed synthetic route involves starting from a brominated chalcone derivative, which undergoes a ketone addition reaction with hydroxylamine to form the isoxazole ring. The process includes:
- Protonation of the ketone oxygen.
- Nucleophilic attack by hydroxylamine on the carbonyl carbon.
- Formation of an intermediate oxime, followed by cyclization via nucleophilic substitution and elimination of bromine.
- Base-mediated deprotonation and ring closure to yield the isoxazole core.
In the case of 5-(3-chlorophenyl)isoxazole derivatives, the aromatic ring bearing the chlorine substituent is introduced via the chalcone precursor. The final product is purified by column chromatography, yielding a white crystalline solid with high purity confirmed by NMR and IR spectroscopy.
Lithiation and Carbon Dioxide Quenching
Another method involves the lithiation of 3-chlorophenyl-substituted 5-chloroisoxazoles using n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 3-position. This method proceeds as follows:
- Treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium generates a lithio intermediate.
- Bubbling carbon dioxide into the reaction mixture leads to carboxylation.
- Acidification and work-up yield this compound.
This approach was demonstrated to give good yields (~80%) and allows for regioselective functionalization at the 3-position of the isoxazole ring.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
NMR Spectroscopy : Successful synthesis is confirmed by the disappearance of ketone carbonyl peaks (~190-220 ppm) and the appearance of characteristic isoxazole carbons at ~168 ppm and ~161 ppm in ^13C-NMR spectra. ^1H-NMR shows aromatic and isoxazole proton signals with minor impurities.
IR Spectroscopy : The absence of conjugated C=O ketone peaks (1700-1675 cm^-1) and C-Br aliphatic peaks (650-510 cm^-1) confirms complete conversion of starting materials. The presence of C-O ring stretching (~1173 cm^-1) and C-Cl aromatic peaks (~1021 cm^-1) further supports product formation.
Physical Properties : The product typically appears as a white crystalline solid with melting points around 128-132 °C, consistent with literature values.
Yields and Purity : Yields vary depending on the method, with lithiation/carboxylation providing higher yields (~80%) compared to ketone addition (~42%). Purity is generally high after chromatographic purification.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical transformations such as esterification and amidation. These reactions are critical for modifying solubility, bioavailability, or further functionalization:
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Esterification: Reaction with methanol under acidic conditions (H₂SO₄, reflux) yields the methyl ester, a precursor for nucleophilic acyl substitutions .
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Amidation: Coupling with amines (e.g., 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) using catalysts like indium(III) trifluoromethanesulfonate produces hydrazide derivatives .
Table 1: Reaction Conditions for Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 75–85% | |
| Amidation | DCC, DMAP, RT | Hydrazide | 63–81% |
Isoxazole Ring Modifications
The isoxazole ring participates in electrophilic substitutions and cycloadditions due to its electron-deficient nature:
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Electrophilic Substitution: Chlorination at the 4-position of the isoxazole ring occurs using Cl₂/FeCl₃, though steric hindrance from the 3-chlorophenyl group limits reactivity .
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Cycloaddition: The ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
Table 2: Reactivity of the Isoxazole Ring
| Reaction Type | Reagents | Key Observation | Source |
|---|---|---|---|
| Chlorination | Cl₂/FeCl₃ | Low regioselectivity due to steric effects | |
| Diels-Alder | Maleic anhydride, 100°C | Bicyclic adduct formation (confirmed by NMR) |
Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl substituent undergoes halogen exchange and coupling reactions:
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine atom, enabling aryl diversification .
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Hydrolysis: Treatment with NaOH/H₂O at 80°C replaces chlorine with hydroxyl groups, though this is less favored due to deactivation by the electron-withdrawing isoxazole .
Table 3: Substituent Modifications
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 60–70% | |
| Hydrolysis | NaOH, H₂O, 80°C | Hydroxyphenyl analog | <20% |
Oxidation and Reduction Pathways
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Oxidation: The carboxylic acid resists further oxidation, but the isoxazole ring can be cleaved using KMnO₄ under acidic conditions to yield chlorophenyl-substituted diketones.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enamine ketone, altering its electronic properties .
Table 4: Redox Reactions
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Ring Cleavage | KMnO₄, H₂SO₄ | Diketone | Intermediate for heterocycles | |
| Hydrogenation | H₂, Pd-C, EtOH | β-Enamine ketone | Bioactive scaffold |
Biological Activity and Pharmacological Derivatives
The compound’s derivatives exhibit immunosuppressive and antitubercular activities:
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Urea/Thiourea Derivatives: Reaction with substituted phenyl ureas yields analogs with potent anti-TB activity (MIC: 0.25 µg/mL against Mtb) .
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Sulfonamide Derivatives: Introducing sulfonyl groups enhances binding to biological targets like cyclooxygenases (COX) .
Table 5: Bioactive Derivatives
| Derivative Type | Biological Activity | Key Finding | Source |
|---|---|---|---|
| Urea analog | Anti-TB | MIC 0.25 µg/mL (drug-resistant Mtb) | |
| Sulfonamide analog | COX-2 Inhibition | IC₅₀ 1.2 µM (anti-inflammatory) |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that isoxazole derivatives can exhibit significant antimicrobial properties. Studies have shown that 5-(3-chlorophenyl)isoxazole-3-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for the development of new antibiotics .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
3. Anticancer Research
There is emerging evidence that compounds containing the isoxazole moiety can induce apoptosis in cancer cells. Preliminary studies on this compound indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action .
Agricultural Applications
1. Herbicide Development
The unique structure of isoxazole derivatives has made them attractive for herbicide development. Research has shown that certain isoxazole compounds can effectively inhibit plant growth by interfering with specific biochemical pathways, suggesting potential applications in crop protection .
2. Pest Control
Compounds similar to this compound have been explored for their insecticidal properties. Their ability to disrupt insect metabolism makes them candidates for developing environmentally friendly pest control agents .
Materials Science
1. Polymer Chemistry
The incorporation of isoxazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The carboxylic acid functionality allows for further modification and cross-linking with other materials, leading to innovative applications in coatings and composites .
2. Sensing Applications
Research into the use of isoxazole derivatives in sensor technology has shown promise. Their ability to undergo specific chemical reactions makes them suitable for developing sensors that detect environmental pollutants or biological molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors by mimicking the structure of natural substrates or inhibitors. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Isoxazole Derivatives
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
- Similarity Score : 0.99
- Structure : Features two chlorine atoms at the 3- and 4-positions of the phenyl ring.
- Properties: Increased molecular weight (258.07 g/mol) and lipophilicity compared to the monochloro analog.
5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid (CAS: 334017-34-4)
- Similarity Score : 0.95
- Structure : Chlorine at the ortho position of the phenyl ring.
- Properties : The ortho-substitution may induce steric effects, reducing reactivity in coupling reactions compared to meta-substituted derivatives. Molecular weight: 223.61 g/mol .
5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups :
- 5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid (11h): The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Yield: 64% via hydrolysis of ethyl esters .
- 5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid (11c): Dual carboxylic acid groups increase solubility in polar solvents but may reduce membrane permeability .
Electron-Donating Groups :
Halogen-Substituted Analogs
Ester Derivatives
- Methyl and Ethyl Esters :
Comparative Data Table
Key Findings and Implications
- Substituent Position : Meta-chloro substitution (as in the target compound) balances electronic and steric effects, favoring synthetic accessibility and reactivity .
- Biological Relevance: Carboxylic acid derivatives are pivotal in designing enzyme inhibitors (e.g., monoamine oxidase) , though activity varies with substituent electronegativity and position.
- Commercial Viability : Methyl/ethyl esters are more commercially prevalent due to stability and ease of handling , while carboxylic acids serve as versatile intermediates for further functionalization .
This comparative analysis underscores the importance of substituent engineering in optimizing the physicochemical and biological profiles of isoxazole derivatives. Future research should explore quantitative structure-activity relationships (QSAR) for targeted applications.
Biological Activity
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 223.61 g/mol. The compound contains an isoxazole ring, a chlorophenyl group at the 5-position, and a carboxylic acid group at the 3-position. These structural characteristics contribute to its reactivity and biological properties, making it a subject of interest in various research fields.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Immunosuppressive Properties : Studies have shown that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The compound demonstrated differential toxicity against various cell lines, suggesting potential therapeutic applications in autoimmune diseases .
- Antiproliferative Effects : In vitro studies revealed that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, indicating its role in modulating inflammatory responses. It also promotes apoptosis in certain cell types by activating caspases and NF-κB pathways .
- Cellular Mechanisms : The mechanism of action involves interactions with specific molecular targets, potentially acting as inhibitors of key enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biochemical processes critical for disease progression.
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Vilsmeier Reagent Reaction : One common method includes reacting phenylacetic acid derivatives with a Vilsmeier reagent followed by quenching with an aqueous solution to yield the desired product.
- Condensation Reactions : Other synthetic routes may involve condensation reactions that form the isoxazole structure from appropriate starting materials .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other isoxazole derivatives, which share structural similarities but differ in substituents or functional groups. The following table summarizes some notable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Similar isoxazole structure | Different chlorophenyl position |
| 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid | Isoxazole ring but different position | Potentially different biological activity |
| 5-(Phenyl)isoxazole-3-carboxylic acid | No chlorine substituent | Broader spectrum of activity |
These compounds demonstrate how variations in substituents can significantly affect their chemical properties and biological activities.
Case Studies and Research Findings
Several studies have investigated the immunosuppressive and antiproliferative effects of isoxazole derivatives, including this compound:
- Immunosuppressive Activity : A study reported that certain isoxazoles inhibited PBMC proliferation in vitro, with varying degrees of effectiveness depending on their structure. The most potent compounds were selected for further investigation due to their lack of toxicity and strong antiproliferative activity .
- Mechanistic Insights : Research has indicated that some isoxazoles may act as p38 MAP kinase inhibitors or interfere with other signaling pathways related to inflammation and immune responses . This suggests that this compound could be developed as a therapeutic agent for conditions requiring immune modulation.
Q & A
Q. What strategies are recommended for elucidating the compound’s role in multi-step syntheses (e.g., as a building block)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
